molecular formula C17H25N3O B2604085 1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole CAS No. 460707-51-1

1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole

Cat. No.: B2604085
CAS No.: 460707-51-1
M. Wt: 287.407
InChI Key: JDMBZFBJWZCYSH-RFOFMGPBSA-N
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Description

This compound features a benzotriazole core (a fused aromatic ring system with three nitrogen atoms) linked via an oxymethyl group to a stereochemically defined (2R,5S)-2-isopropyl-5-methylcyclohexyl moiety. The benzotriazole group is known for its UV-absorbing properties, making derivatives of this class valuable as light stabilizers in polymers, coatings, and pharmaceuticals . The stereochemistry of the cyclohexyl group (2R,5S) is critical for its conformational stability and interaction with biological targets or polymer matrices .

Properties

IUPAC Name

1-[[(2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxymethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-12(2)14-9-8-13(3)10-17(14)21-11-20-16-7-5-4-6-15(16)18-19-20/h4-7,12-14,17H,8-11H2,1-3H3/t13-,14+,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMBZFBJWZCYSH-RFOFMGPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCN2C3=CC=CC=C3N=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](C(C1)OCN2C3=CC=CC=C3N=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole typically involves the reaction of 2-isopropyl-5-methylcyclohexanol with benzotriazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H25N3O
  • Molecular Weight : 287.4 g/mol
  • CAS Number : 460707-51-1

The compound features a benzotriazole core, which is known for its ability to act as a UV stabilizer and an antimicrobial agent. The additional isopropyl and methyl groups enhance its solubility and stability in various solvents.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole have shown effectiveness against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative strains. Studies indicate that modifications in the benzotriazole structure can enhance antibacterial potency, with some derivatives achieving minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Potential

Benzotriazole derivatives have been investigated for their anticancer properties. The introduction of specific substituents on the benzotriazole ring has been linked to increased cytotoxicity against various cancer cell lines. Research suggests that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antiparasitic Activity

Recent studies have highlighted the potential of benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. Compounds derived from benzotriazole have shown promising results in inhibiting the growth of both epimastigote and trypomastigote forms of the parasite, indicating their potential as therapeutic agents .

UV Stabilizers

Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation. The compound's structure allows it to be effectively incorporated into polymers, enhancing their durability and lifespan when exposed to sunlight .

Corrosion Inhibitors

The unique properties of benzotriazole derivatives make them suitable for use as corrosion inhibitors in metal coatings. They form protective films on metal surfaces, reducing oxidation and prolonging the life of metal components in various applications .

Water Treatment

Benzotriazoles have been studied for their efficacy in removing pollutants from water sources. Their ability to bind with heavy metals and organic contaminants makes them valuable in environmental remediation efforts .

Biodegradability Studies

Research is ongoing into the biodegradability of benzotriazole compounds in aquatic environments. Understanding their degradation pathways is crucial for assessing their environmental impact and ensuring safe usage in industrial applications .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityPMC7115563Significant antibacterial activity against MRSA and other strains noted; MIC values comparable to standard drugs .
Anticancer PotentialPMC7115563Induction of apoptosis in cancer cells observed; structure-activity relationship explored .
Antiparasitic ActivityPMC7115563Effective against Trypanosoma cruzi; dose-dependent inhibition reported .
UV StabilizationChemicalBookEnhanced durability of polymers demonstrated; effective UV absorption noted .
Corrosion InhibitionChemicalBookFormation of protective films on metals reported; reduced oxidation rates observed .

Mechanism of Action

The mechanism of action of 1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzotriazole Family

(a) 2-(2'-Hydroxyphenyl)benzotriazoles

Examples include 2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole and 2-(2'-hydroxy-5'-methylphenyl)benzotriazole .

  • Key Differences: The target compound replaces the hydroxylphenyl group with a bulky cyclohexyloxymethyl substituent. This substitution enhances lipophilicity (logP) compared to hydroxylated analogues, improving compatibility with non-polar polymer matrices.
(b) 1-((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy Derivatives
  • Example : (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-(2-ethyl-1H-benzo[d]imidazol-1-yl)acetate .
    • Key Differences :
  • The benzimidazole core (two nitrogen atoms) vs. benzotriazole (three nitrogen atoms) alters electronic properties and UV absorption profiles.
  • The ester linkage in the analogue may confer higher hydrolytic instability compared to the oxymethyl-benzotriazole linkage .

Non-Benzotriazole Analogues with Cyclohexyl Groups

(a) Cyclohexyl Oxathiolane Carboxylates

Examples include emtricitabine-related impurities like (2R,5S)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate .

  • Key Differences :
    • The oxathiolane ring (a sulfur-containing heterocycle) and pyrimidine substituent render these compounds antiviral nucleoside analogues, unlike the UV-stabilizing benzotriazole derivative.
    • The stereochemistry at the oxathiolane C2 and C5 positions (2R,5S) in emtricitabine analogues is critical for antiviral activity, whereas the cyclohexyl stereochemistry in the target compound primarily affects physical properties .
(b) Cyclohexyl Benzoate Esters

Examples include 2-((((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl)oxy)carbonyl)benzoic acid .

  • Key Differences :
    • The benzoate ester lacks the benzotriazole’s UV-absorbing triazole ring, limiting its utility in light stabilization.
    • The carboxylic acid group in the benzoate derivative introduces pH-dependent solubility, unlike the neutral benzotriazole .

Pharmacologically Active Analogues

Benzoxazole-Tetrazole Hybrids

Examples include ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives .

  • Hybrids with benzoxazole exhibit antimicrobial and anti-inflammatory activities, diverging from the target compound’s industrial applications .

Physicochemical and Functional Comparisons

Property Target Compound 2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole Emtricitabine Oxathiolane Analogue
Core Structure Benzotriazole + cyclohexyloxymethyl Hydroxyphenylbenzotriazole Oxathiolane + pyrimidine
Molecular Weight ~330-350 g/mol (estimated) 323.4 g/mol 400.5 g/mol
Key Functional Groups Oxymethyl, cyclohexyl Hydroxyl, tert-butyl Oxathiolane, fluoro-pyrimidine
Primary Application UV stabilization UV stabilization Antiviral therapy
logP (Estimated) ~4.5 (high lipophilicity) ~3.8 ~1.2 (polar due to pyrimidine)

Biological Activity

1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole is a novel compound that belongs to the benzotriazole class, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and antiparasitic properties, supported by case studies and research findings.

  • Molecular Formula : C17H25N3O
  • Molecular Weight : 287.4 g/mol
  • CAS Number : 460707-51-1

Antibacterial Activity

Benzotriazoles have been studied for their antibacterial properties. Research indicates that various derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1H-benzotriazole have shown minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

Compound NameBacterial StrainMIC (μg/mL)
1H-benzotriazole derivative AMRSA12.5
1H-benzotriazole derivative BEscherichia coli25
1H-benzotriazole derivative CPseudomonas fluorescens15

Antifungal Activity

The antifungal properties of benzotriazoles have also been documented. Notably, tetrabromo derivatives exhibited potent activity against Candida albicans with MIC values ranging from 1.6 to 25 μg/mL . The introduction of hydrophobic groups on the benzotriazole ring has been linked to enhanced antifungal efficacy.

Table 2: Antifungal Activity of Benzotriazole Derivatives

Compound NameFungal StrainMIC (μg/mL)
Tetrabromo-benzotriazole ACandida albicans1.6
Tetrabromo-benzotriazole BAspergillus niger12.5

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi. A specific N-benzenesulfonylbenzotriazole derivative demonstrated a dose-dependent inhibitory effect on epimastigote forms with a significant reduction in parasite numbers at concentrations of 25 and 50 μg/mL .

Table 3: Antiparasitic Activity of Benzotriazole Derivatives

Compound NameParasite TypeConcentration (μg/mL)Effect (%)
N-benzenesulfonylbenzotriazole ATrypanosoma cruzi (epimastigote)2550
N-benzenesulfonylbenzotriazole BTrypanosoma cruzi (trypomastigote)5095

Case Studies

  • Antibacterial Efficacy Study : In a study conducted by Ochal et al., various benzotriazole derivatives were tested against clinical strains of bacteria, revealing promising antibacterial activity comparable to conventional antibiotics .
  • Antifungal Mechanism Investigation : Research on tetrabromo-benzotriazoles indicated that structural modifications could enhance their antifungal activity against pathogenic fungi, suggesting a potential pathway for drug development .
  • Antiparasitic Evaluation : A recent investigation into the antiparasitic effects of benzotriazoles demonstrated significant activity against Trypanosoma cruzi, reinforcing the potential of these compounds in treating parasitic infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole?

  • Methodological Answer : The synthesis involves stereoselective coupling of the benzotriazole core with the (2R,5S)-cyclohexyl moiety. Key parameters include solvent polarity and chromatography conditions. For example, pet ether:ethyl acetate (95:5) as an eluent in silica column chromatography improved yields to 74% in analogous cyclohexyl-ester syntheses . Reaction temperature control (e.g., -7°C for intermediates) and inert atmospheres (N₂) are critical to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using Chiralpak IB columns with hexane/iPrOH (99.75:0.25) at 0.3 mL/min, achieving baseline separation (e.g., tr = 19.1 min vs. 32.0 min for diastereomers) .
  • NMR Spectroscopy : 13C^{13}\text{C} NMR (101 MHz, CDCl₃) identifies stereochemical shifts, such as δ 191.85 (carbonyl) and 26.08–29.94 ppm (cyclohexyl CH₂ groups), validated against literature data .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Stability is influenced by moisture and light. Store in amber vials under argon at -20°C. Degradation studies via LC-MS can monitor hydrolytic cleavage of the benzotriazole-ether bond, particularly in polar solvents like MeOH .

Advanced Research Questions

Q. How does the stereochemistry of the (2R,5S)-cyclohexyl group influence biological or catalytic activity?

  • Methodological Answer : Stereochemistry dictates spatial orientation of the methoxy-methyl bridge, affecting binding to biological targets (e.g., HIV reverse transcriptase in Emtricitabine analogs). Computational docking (AutoDock Vina) reveals that the (2R,5S) configuration enhances hydrophobic interactions with active-site residues (e.g., Tyr188) compared to diastereomers . Experimental validation via IC₅₀ assays in enzyme inhibition studies is recommended .

Q. What strategies resolve contradictions in reported reaction yields for similar benzotriazole derivatives?

  • Methodological Answer : Yield discrepancies often arise from solvent effects or catalyst loading. For example, Rh₂(5S-IPPy)₄ dirhodium catalysts improve selectivity in oxy-alkynylation reactions by 20% compared to non-chiral analogs. Systematic DOE (Design of Experiments) can identify optimal conditions (e.g., 2.00 equiv diazoacetate, 18 h reaction time) . Contrasting data from flow-chemistry protocols (e.g., 60 min tR vs. batch methods) should be analyzed using Arrhenius plots to assess activation energy differences .

Q. Can computational models predict the compound’s reactivity in catalytic asymmetric synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in copper-catalyzed alkynylation. Key parameters include HOMO-LUMO gaps (ΔE = 4.2 eV) and Fukui indices for electrophilic attack at the benzotriazole N1 position. MD simulations (AMBER) further validate steric effects of the cyclohexyl group on reaction trajectories .

Key Notes

  • Stereochemical integrity is critical for reproducibility in pharmacological studies .
  • Contradictions in synthetic protocols require mechanistic interrogation (e.g., solvent polarity effects on SN2 vs. SN1 pathways) .

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